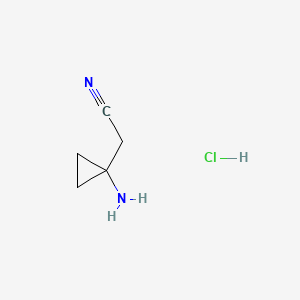
(3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride, or 3-A4DOHCl, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water. It is used to study biochemical and physiological processes in living organisms, and has been used in a variety of laboratory experiments.
科学研究应用
3-A4DOHCl is used in a variety of scientific research applications. It is used to study the biochemical and physiological processes of living organisms. It has been used in laboratory experiments to study the effects of different drugs on the body, as well as to study the effects of different environmental factors on living organisms. It has also been used to study the effects of different hormones on the body, and to study the effects of different nutrients on the body.
作用机制
The mechanism of action of 3-A4DOHCl is not well understood. However, it is thought that the compound works by binding to specific proteins in the body and altering their activity. This altered activity can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-A4DOHCl are not fully understood. However, it is thought that the compound can affect the activity of certain proteins in the body, leading to changes in biochemical and physiological processes. For example, it has been shown to affect the activity of certain enzymes, which can lead to changes in the metabolism of certain substances. It has also been shown to affect the activity of certain hormones, which can lead to changes in the body’s response to certain stimuli.
实验室实验的优点和局限性
The main advantage of using 3-A4DOHCl in laboratory experiments is that it is a relatively safe and non-toxic compound. It is also relatively inexpensive and easy to obtain. However, the compound is not very stable and can break down over time, which can lead to inaccurate results. Additionally, the compound can interact with other compounds in the body, which can lead to unpredictable results.
未来方向
There are a number of potential future directions for 3-A4DOHCl. One potential direction is to further study the biochemical and physiological effects of the compound. This could include studying the effects of the compound on different types of cells and tissues, as well as exploring how the compound interacts with different types of drugs. Another potential direction is to explore the potential therapeutic applications of the compound. This could include studying the potential of the compound to treat certain diseases or conditions, or exploring the potential of the compound as a drug delivery system. Additionally, further research could be done to explore the potential side effects of the compound, as well as to develop new synthesis methods for the compound.
合成方法
3-A4DOHCl can be synthesized using a variety of methods. The most common method is the reaction of 4-amino-3-methyl-2-oxazolidinone hydrochloride with dimethylformamide. This reaction results in the formation of 3-A4DOHCl and dimethylamine hydrochloride. Other methods of synthesis include the reaction of 4-amino-3-methyl-2-oxazolidinone hydrochloride with dimethyl sulfoxide, and the reaction of 4-amino-3-methyl-2-oxazolidinone hydrochloride with dimethylacetamide.
属性
IUPAC Name |
(3S)-3-amino-4,4-dimethyloxolan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(2)3-9-5(8)4(6)7;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJRTRTYWVDHL-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@H]1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)